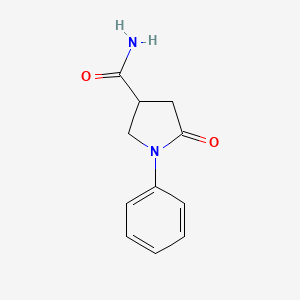
6-chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde
Vue d'ensemble
Description
6-chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde is a chemical compound with the molecular formula C10H4ClNO5 and a molecular weight of 253.6 . It is used for research purposes .
Molecular Structure Analysis
The non-H atoms of the 6-chloro-chromone unit are coplanar with the largest deviation from the mean plane being found for the C=O C atom . The nitro group (NO2) is inclined to the chromone unit mean plane by 13.3 degrees . The formyl group is also twisted with respect to the attached ring .Applications De Recherche Scientifique
Synthetic Protocols and Pharmacological Importance
6-chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde, a compound with potential in various synthetic and pharmacological applications, is a notable example of chromene derivatives. Chromene derivatives, such as 6H-benzo[c]chromen-6-ones, are core structures in secondary metabolites with significant pharmacological importance. Due to the limited quantities produced by natural sources, there is a considerable interest in developing synthetic protocols for these compounds. Such derivatives have been synthesized through methods including Suzuki coupling reactions, reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), and metal or base-catalyzed cyclization, showcasing the versatility and potential utility of compounds like this compound in synthetic organic chemistry and pharmacology (Mazimba, 2016).
Environmental and Toxicological Studies
The environmental and toxicological implications of related compounds, particularly those involving nitro-PAHs (polycyclic aromatic hydrocarbons) and oxy-PAHs, are critical areas of study. These compounds, due to their structural modifications and reactivity, contribute significantly to the toxicity of the polycyclic aromatic compounds fraction in the environment. The understanding of the sources, fate, occurrence, and potential health risks of oxy-PAHs emphasizes the importance of studying structurally related compounds like this compound for environmental health and safety assessments (Clergé et al., 2019).
Catalytic Reduction and Chemical Transformations
The catalytic reduction of nitro aromatic compounds into various functional groups, using reagents like CO, highlights the synthetic versatility of nitro compounds, including those structurally related to this compound. Such transformations are integral in organic synthesis, indicating the potential utility of this compound in developing new synthetic methodologies and materials (Tafesh & Weiguny, 1996).
Propriétés
IUPAC Name |
6-chloro-8-nitro-4-oxochromene-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClNO5/c11-6-1-7-9(14)5(3-13)4-17-10(7)8(2-6)12(15)16/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPKRYWMRCGBMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CO2)C=O)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl (3R)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate](/img/structure/B3162637.png)


![2-{2-[(4-Methylphenyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3162650.png)



![[2-(3-Chlorophenoxy)phenyl]amine hydrochloride](/img/structure/B3162675.png)


